molecular formula C18H24N2O2 B11058736 4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one

4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one

Cat. No.: B11058736
M. Wt: 300.4 g/mol
InChI Key: JHQIZBXNUJVHRC-UHFFFAOYSA-N
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Description

4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE is a complex organic compound that features a unique structure combining a pyridine ring, a piperidine ring, and a heptynone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-hydroxy-4-methyl-7-(2-pyridin-3-ylpiperidin-1-yl)hept-5-yn-2-one

InChI

InChI=1S/C18H24N2O2/c1-15(21)13-18(2,22)9-6-12-20-11-4-3-8-17(20)16-7-5-10-19-14-16/h5,7,10,14,17,22H,3-4,8,11-13H2,1-2H3

InChI Key

JHQIZBXNUJVHRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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